
4-Fluoro-2-iodo-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6FIO. It is a phenol derivative, characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodo-6-methylphenol can be synthesized through direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction typically involves the following steps:
- Dissolving 2-methylphenol in an aqueous alcohol solvent.
- Adding sodium hypochlorite and sodium iodide to the solution to generate the iodinating reagent in situ.
- Allowing the reaction to proceed at a controlled temperature to achieve the desired iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and iodine makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring are typically required.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used, resulting in the substitution of the iodine or fluorine atom.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed through the coupling of the aryl halide with the organoboron reagent.
Applications De Recherche Scientifique
4-Fluoro-2-iodo-6-methylphenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iodo-6-methylphenol involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of electron-withdrawing groups such as fluorine and iodine enhances its reactivity in nucleophilic aromatic substitution reactions . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-6-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C7H6FIO |
|---|---|
Poids moléculaire |
252.02 g/mol |
Nom IUPAC |
4-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clé InChI |
AIJQYPOGTRNCHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


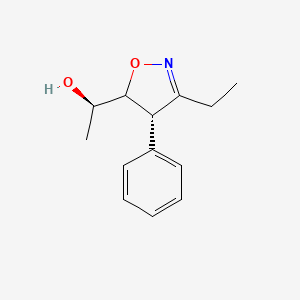

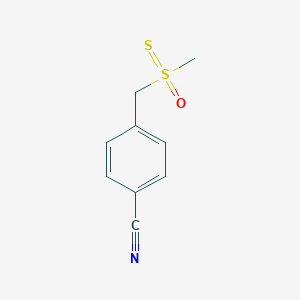
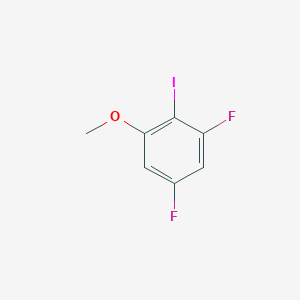
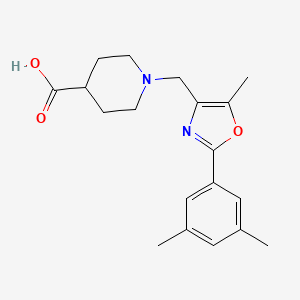
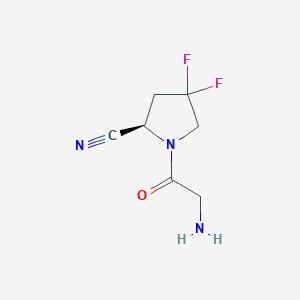
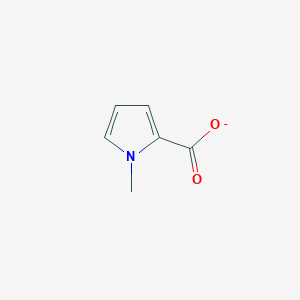

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
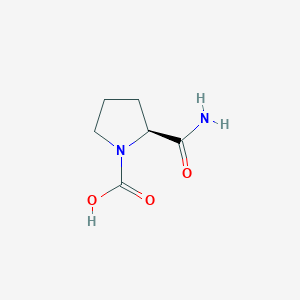
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
